Cas no 2090848-20-5 (4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole)

4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group, a propargyl moiety, and a thiophene ring. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science. The chloromethyl group offers reactivity for further derivatization, while the propargyl and thiophene substituents enhance its utility in click chemistry and heterocyclic diversification. This compound is well-suited for applications in drug discovery, agrochemical research, and polymer development, where tailored functionalization is critical. Its stability and synthetic flexibility underscore its importance as a building block in advanced chemical synthesis.
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole structure
2090848-20-5 structure
Product Name:4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
CAS No:2090848-20-5
MF:C11H9ClN2S
MW:236.720559835434
CID:5721448
PubChem ID:121213407
Update Time:2025-08-03

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2090848-20-5
    • 4-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
    • 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
    • F2198-4905
    • AKOS026723874
    • 1H-Pyrazole, 4-(chloromethyl)-1-(2-propyn-1-yl)-3-(2-thienyl)-
    • Inchi: 1S/C11H9ClN2S/c1-2-5-14-8-9(7-12)11(13-14)10-4-3-6-15-10/h1,3-4,6,8H,5,7H2
    • InChI Key: OLFCNKFOWHUWEZ-UHFFFAOYSA-N
    • SMILES: ClCC1=CN(CC#C)N=C1C1=CC=CS1

Computed Properties

  • Exact Mass: 236.0174972g/mol
  • Monoisotopic Mass: 236.0174972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.1Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 382.9±42.0 °C(Predicted)
  • pka: 0.11±0.10(Predicted)

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole Pricemore >>

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$ 115.00 2022-04-01
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Additional information on 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Research Brief on 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS: 2090848-20-5)

Recent studies on the compound 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS: 2090848-20-5) have highlighted its potential as a versatile intermediate in medicinal chemistry and drug discovery. This pyrazole derivative, characterized by its chloromethyl and propynyl functional groups, has garnered attention for its role in the synthesis of biologically active molecules targeting various disease pathways. The unique structural features of this compound, including the thiophene moiety, make it a promising candidate for further exploration in the development of novel therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole as a key building block for the synthesis of kinase inhibitors. The study demonstrated that the compound's reactive chloromethyl group facilitates efficient cross-coupling reactions, enabling the rapid generation of diverse analogs. These analogs exhibited potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, with IC50 values in the nanomolar range.

Another significant application of this compound was reported in a 2024 ACS Chemical Biology article, where it served as a precursor for the development of covalent inhibitors targeting cysteine proteases. The propynyl group in the molecule allowed for click chemistry modifications, while the chloromethyl group provided a handle for covalent bond formation with the target enzyme's active site cysteine. This dual functionality underscores the compound's utility in designing irreversible inhibitors with enhanced selectivity and potency.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole to improve yield and purity. A 2023 Organic Process Research & Development paper detailed a scalable, one-pot synthesis route that achieved >90% yield while minimizing the formation of byproducts. This methodological improvement is particularly relevant for industrial-scale production, where consistency and cost-effectiveness are critical considerations.

Looking ahead, the unique chemical properties of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole position it as a valuable tool in chemical biology and drug discovery. Its ability to serve as a platform for diverse chemical modifications makes it particularly attractive for the development of targeted therapies and chemical probes. Future research directions may include exploring its applications in PROTAC (proteolysis targeting chimera) design and as a building block for DNA-encoded libraries, further expanding its utility in modern drug discovery paradigms.

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